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Compound of Interest

3-Bromo-4,5,6,7-
Compound Name: o
tetrahydropyrazolo[1,5-A]pyridine

Cat. No.: B1378940

An In-depth Technical Guide to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Key
Intermediate in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as
"privileged scaffolds"—structures that can bind to multiple biological targets, serving as a fertile
ground for drug discovery. 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a prominent
member of this class. This heterocyclic compound, featuring a fused pyrazole and
tetrahydropyridine ring system, has garnered significant attention for its utility as a versatile
building block in the synthesis of complex therapeutic agents.[1] Its unique combination of a
rigid bicyclic core, conformational flexibility from the saturated pyridine ring, and a strategically
placed bromine atom makes it an invaluable intermediate for researchers and drug
development professionals.[1] The bromine atom, in particular, acts as a crucial synthetic
handle, enabling a wide array of cross-coupling reactions that are fundamental to modern
pharmaceutical development. This guide provides a comprehensive technical overview of its
chemical structure, synthesis, properties, and applications, offering field-proven insights for
scientists engaged in cutting-edge research.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its
core identity and physical characteristics. 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
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is defined by a specific arrangement of atoms that dictates its reactivity and potential

applications.

Caption: Chemical structure of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 1196155-47-1 [1][2]
Molecular Formula C7HoBrN:2 [1]
Molecular Weight 201.06 g/mol [1][2]
3-bromo-4,5,6,7-
IUPAC Name tetrahydropyrazolo[1,5- [1][2]
a]pyridine
Canonical SMILES BrC1=C2CCCCN2N=C1 [2]
| InChl Key | RHPLGVPJDFRGHY-UHFFFAOYSA-N |[2] |
Table 2: Physicochemical Properties
Property Value Source(s)
Purity =298% (typical) [2]
LogP 1.86 [2]
Hydrogen Bond Acceptors 1 [2]

| Fsp3 | 0.57 |[2] |

Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a critical process, as

its efficiency and purity directly impact subsequent drug discovery efforts. While several

proprietary methods exist, a common and illustrative approach involves the hydrogenation of
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the corresponding aromatic pyrazolo[1,5-a]pyridine precursor, followed by selective
bromination.

The choice of hydrogenation as a key step is deliberate; it transforms the flat, aromatic pyridine
ring into a more flexible, three-dimensional tetrahydropyridine ring. This structural change is
often crucial for optimizing how a drug molecule fits into the binding pocket of a target protein.
The subsequent bromination at the 3-position of the pyrazole ring is a strategic move. This
position is electronically activated, facilitating electrophilic substitution, while the bromine atom
itself is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g.,
Suzuki, Buchwald-Hartwig), which are workhorse reactions in medicinal chemistry for building
molecular complexity.

Starting Materials

Gyrazolo[l,S—a]pyridine)

Transform

ReactionvSequence

Step 1: Hydrogenation
(e.g., Hz2, Pd/C)
R g.

educes the pyridine rin

Intermediate
\ 4
[ Step 2: Bromination

(e.g., NBS in Acetonitrile)
Selectively adds Br at C3.

Purification

Final Product
\ 4

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
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Caption: Generalized workflow for the synthesis of the target compound.

Exemplary Experimental Protocol: Two-Step Synthesis

This protocol is a representative, self-validating system. Each step includes purification and
characterization to ensure the integrity of the intermediate and final product.

Step 1: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

Reactor Setup: A 500 mL hydrogenation vessel is charged with pyrazolo[1,5-a]pyridine (10.0
g, 84.6 mmol) and 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w).

Solvent Addition: Methanol (200 mL) is added to the vessel. The choice of methanol is due to
its ability to dissolve the starting material and its stability under hydrogenation conditions.

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with
hydrogen gas (Hz) to 50 psi. The reaction mixture is stirred vigorously at room temperature
for 16 hours.

Work-up and Filtration: The reaction is depressurized, and the mixture is filtered through a
pad of Celite® to remove the palladium catalyst. The Celite pad is washed with additional
methanol (50 mL). The filtration is crucial to prevent catalyst contamination in the final
product.

Purification: The combined filtrate is concentrated under reduced pressure to yield 4,5,6,7-
tetrahydropyrazolo[1,5-a]pyridine as a crude oil, which is used directly in the next step.

Step 2: Synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

e Dissolution: The crude intermediate from Step 1 is dissolved in acetonitrile (150 mL) in a 500
mL round-bottom flask equipped with a magnetic stirrer. Acetonitrile is an excellent solvent
for this reaction, as it is polar and aprotic.

o Cooling: The solution is cooled to 0°C in an ice-water bath. This is a critical control point to
manage the exothermicity of the bromination reaction and minimize side-product formation.
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Reagent Addition: N-Bromosuccinimide (NBS) (15.8 g, 88.8 mmol, 1.05 eq.) is added
portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. NBS
is a preferred brominating agent as it is a solid that is easy to handle and provides a source
of electrophilic bromine.

Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room
temperature, stirring for an additional 4 hours. Progress is monitored by Thin Layer
Chromatography (TLC).

Quenching and Extraction: The reaction is quenched by adding saturated aqueous sodium
thiosulfate solution (100 mL) to consume any unreacted bromine. The mixture is then
extracted with ethyl acetate (3 x 100 mL).

Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash
column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to
afford the pure title compound.

Applications in Drug Discovery: A Scaffold for
Innovation

The true value of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine lies in its application as

a core scaffold for developing novel therapeutics across different disease areas. Its structure
has been identified as a key component in compounds targeting complex diseases like cancer
and viral infections.

o Photodynamic Therapy for Cancer: Researchers have successfully incorporated the
tetrahydropyrazolo[1,5-a]pyridine moiety into chlorin-based photosensitizers.[3] These novel

compounds show impressive activity against both melanotic and amelanotic melanoma cells,

a notoriously difficult-to-treat cancer.[3] The scaffold helps tune the photophysical and
solubility properties of the final molecule, enhancing its therapeutic efficacy.[3]

o Hepatitis B Virus (HBV) Inhibition: In the fight against chronic Hepatitis B, this scaffold has
been instrumental in the discovery of a new class of Core Protein Allosteric Modulators
(CpAMSs).[4] These molecules disrupt the HBYV lifecycle by interfering with the assembly of
the viral capsid. The lead compounds built from the 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-
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a]pyrazine core (a closely related isomer) demonstrated potent inhibition of HBV DNA viral
load in preclinical models.[4]
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Caption: Role of the scaffold in synthetic diversification for drug discovery.

Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount.

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes
skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory
irritation (H335).[2]

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety
goggles, and a lab coat.[2][5] Handling should be performed in a well-ventilated area or a
chemical fume hood.[5]

Handling Precautions: Avoid breathing dust, fumes, or vapors.[2][5] Prevent contact with skin
and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after
handling.[2]

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from
incompatible substances and sources of ignition.[5]

Conclusion
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3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is more than just a chemical; it is an
enabling tool for innovation in pharmaceutical sciences. Its well-defined structure, strategic
functionalization, and versatile reactivity provide a robust platform for the design and synthesis
of next-generation therapeutics. For researchers and drug development professionals, a deep
understanding of this scaffold's properties and potential is a key asset in the ongoing quest to
address unmet medical needs. Its proven success in complex areas like oncology and virology
underscores its status as a truly privileged scaffold in the art and science of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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